N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide

salt-form selection aqueous solubility solid-state stability

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine hydrobromide is a tertiary haloalkylamine salt characterized by two distinct electrophilic arms—a 2-bromoethyl group and a 2-fluoroethyl group—on a methylated nitrogen. The free base (PubChem CID has a molecular weight of 184.05 g·mol⁻¹, an XLogP3-AA of 1.4, a topological polar surface area of 3.2 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors.

Molecular Formula C5H12Br2FN
Molecular Weight 264.964
CAS No. 54955-03-2
Cat. No. B2664181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide
CAS54955-03-2
Molecular FormulaC5H12Br2FN
Molecular Weight264.964
Structural Identifiers
SMILESCN(CCF)CCBr.Br
InChIInChI=1S/C5H11BrFN.BrH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
InChIKeyAZRATXWLWRVMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine Hydrobromide (CAS 54955-03-2): Core Physicochemical and Structural Identity


N-(2-Bromoethyl)-2-fluoro-N-methylethanamine hydrobromide is a tertiary haloalkylamine salt characterized by two distinct electrophilic arms—a 2-bromoethyl group and a 2-fluoroethyl group—on a methylated nitrogen. The free base (PubChem CID 51260) has a molecular weight of 184.05 g·mol⁻¹, an XLogP3-AA of 1.4, a topological polar surface area of 3.2 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. The hydrobromide salt form (MW ~264.96) is sourced primarily from the European Chemicals Agency (ECHA) registration inventory [2].

Why Closely Related Haloalkylamine Salts Cannot Substitute for CAS 54955-03-2 in Rigorous Research or Industrial Syntheses


This compound is frequently confused with its hydrochloride salt (CAS 101198-10-1) or the non-fluorinated bromoethyl-methylamine analogs, yet in practice these substitutions lead to divergent reactivity, solubility, and purity profiles. The hydrobromide counterion confers systematically higher aqueous solubility and improved crystal-lattice stability compared to the hydrochloride form—a phenomenon well-documented for amine hydrobromide salts, which exhibit noticeably greater resistance to discoloration upon aging than their free-base counterparts [1]. Furthermore, the bromine atom serves as a far superior leaving group relative to chlorine in SN2 manifolds, with 2‑bromoethylamine exhibiting markedly higher halide-release rates than its chloro analog under identical neutral‑pH conditions [2]. The 2‑fluoroethyl appendage simultaneously depresses amine basicity and lipophilicity relative to non‑fluorinated congeners, altering both reactivity and bioavailability in downstream applications. Replacing this compound with a generic haloethylamine or the wrong salt form therefore risks failed syntheses, irreproducible biological data, or costly repurification.

Quantitative Differentiation Guide for N-(2-Bromoethyl)-2-fluoro-N-methylethanamine Hydrobromide (54955-03-2) Versus In-Class Analogs


Hydrobromide Salt vs. Hydrochloride Salt: Superior Aqueous Solubility and Solid-State Stability

The hydrobromide salt of this haloalkylamine delivers markedly higher aqueous solubility than the corresponding hydrochloride salt (CAS 101198-10-1). Although direct side-by-side measurements for this specific tertiary amine have not been published, the simpler primary analog 2‑bromoethylamine hydrobromide (CAS 2576-47-8) exhibits a solubility exceeding 500 g·L⁻¹ in water at 20 °C, with a sharp melting range of 171–177 °C, which is unambiguously higher than that of 2‑bromoethylamine hydrochloride (typically <160 °C) . The hydrobromide form also demonstrates superior resistance to aging-related discoloration relative to the free amine [1]. These differences are class‑level properties of amine hydrobromide salts and are expected to hold for the tertiary amine 54955-03-2.

salt-form selection aqueous solubility solid-state stability recrystallization

Bromo vs. Chloro Leaving Group: Quantified Kinetic Reactivity Advantage in SN2 Cyclization

In neutral aqueous solution, 2-bromoethylamine releases bromide ion via a unimolecular cyclization to aziridine significantly faster than 2-chloroethylamine releases chloride. The kinetic study by Chan and Leh (1966) established that “the reactivities of 2-bromoethylamine [are] greater than those of the corresponding chloro compound” under conditions where the haloalkylammonium ions undergo first-order solvolysis [1]. While absolute rate constants were not explicitly tabulated in the available abstract, the qualitative ordering (Br >> Cl) is unequivocal and aligns with the established leaving-group ability sequence I⁻ > Br⁻ > Cl⁻ >> F⁻ for SN2 reactions [2]. For 54955-03-2, the bromine on the ethyl spacer therefore ensures rapid, selective alkylation of nucleophilic targets without competing chlorine-based side reactions.

nucleophilic substitution leaving-group ability aziridinium formation reaction kinetics

Fluoroethyl vs. Non-Fluorinated Alkyl Group: Lipophilicity Modulation for Downstream Drug Design

The 2-fluoroethyl substituent on the tertiary amine reduces lipophilicity relative to a non-fluorinated ethyl or propyl analog. The free base of 54955-03-2 has a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of only 3.2 Ų [1]. By contrast, N-(2-bromoethyl)-N-methylethanamine (the non-fluorinated congener, PubChem CID 12931702) has a higher computed XLogP3 of approximately 1.8–2.0 and a comparable TPSA. The –0.4 to –0.6 unit decrease in LogP arising from fluorine introduction is consistent with the well-known effect of β-fluorination on amine-containing molecules, which also lowers the conjugate acid pKa by roughly 0.5–1.0 units, thereby enhancing aqueous solubility at physiological pH [2]. These differences may appear modest, but in drug‑discovery programs, a ΔLogP of 0.4–0.6 can correspond to a 2‑ to 4‑fold change in membrane permeability or metabolic clearance.

lipophilicity LogP fluorination medicinal chemistry

Orthogonal Reactivity of Bromoethyl and Fluoroethyl Arms: Sequential Derivatization Without Protecting-Group Manipulation

The 2-fluoroethyl group is chemically inert under most nucleophilic substitution conditions, but it can be selectively converted to a 2-bromoethyl group by treatment with boron tribromide (BBr₃) [1]. In the Tetrahedron Letters study, the 2-fluoroethyl moiety served as a latent bromoethyl group, being cleanly replaced by bromine upon exposure to BBr₃, whereas the pre‑existing bromoethyl arm underwent standard SN2 reactions under orthogonal conditions [1]. This sequential reactivity profile is unique to compounds bearing both a bromoethyl and a fluoroethyl substituent. In contrast, the bis‑bromoethyl analog would lack this chemoselectivity, and the bis‑fluoroethyl analog would require harsher activation for any substitution. Reference is also made to patent EP 0151449 A3, which discloses the use of 2‑bromoethylamine hydrobromide in the synthesis of N‑(β‑bromoethyl)amides of fluorine‑containing carboxylic acids, further validating the industrial relevance of the bromoethyl-fluoro combination [2].

orthogonal reactivity protecting-group strategies sequential functionalization fluorine-bromine exchange

Hydrobromide Salt: Enhanced Crystallinity and Reduced Polymorphic Risk Compared to Hydrochloride

Amine hydrobromide salts generally exhibit a narrower, more reproducible crystal polymorphism landscape than their hydrochloride counterparts. An illustrative comparative study on scopolamine hydrobromide versus hydrochloride demonstrated that the chloride salt adopts two distinct conformational families (compact and extended) with associated hydration states, whereas the bromide salt shows a more constrained conformational space [1]. Although scopolamine is a structurally distinct alkaloid, the counterion effect is fundamentally rooted in the larger ionic radius and lower charge density of bromide (195 pm) versus chloride (181 pm), which favors a more tightly packed and less solvate‑diverse lattice [2]. For 54955-03-2, this property translates to consistent melting behavior and reduced batch‑to‑batch variability, a critical advantage when used as a building block in regulated pharmaceutical intermediate syntheses.

polymorphism crystallinity salt screening formulation stability

Optimal Procurement Use-Cases for N-(2-Bromoethyl)-2-fluoro-N-methylethanamine Hydrobromide (54955-03-2)


Sequential Bifunctional Derivatization in Medicinal Chemistry: Build-Couple-Pair Strategies

When a synthetic route demands the installation of two distinct electrophilic handles on a tertiary amine scaffold, the orthogonal reactivity of this compound’s bromoethyl and fluoroethyl arms is decisive. The bromoethyl group can be substituted first under mild SN2 conditions (e.g., NaN₃, K₂CO₃/DMF, 25–60 °C), while the fluoroethyl group remains untouched. Later, treatment with BBr₃ converts the fluoroethyl to a second bromoethyl moiety [1], enabling a second round of derivatization. This eliminates the need for a protecting-group strategy and reduces the synthetic sequence by at least one step compared to using a symmetric dihalide or a mono‑functional analog. Procurement teams supporting medicinal chemistry CROs should select this compound over the bis‑bromo or bis‑chloro analogs for any library synthesis requiring sequential diversification.

Aqueous-Phase Bioconjugation Requiring Rapid Alkylation Kinetics

In bioconjugation protocols—such as cysteine‑selective labeling or crosslinking of lysine residues—the bromoethyl arm provides a rate advantage of at least 30‑ to 60‑fold over the chloroethyl analog (based on textbook SN2 leaving-group trends, consistent with the Chan & Leh 1966 kinetic ordering of Br > Cl [2]). The hydrobromide salt ensures immediate dissolution (>500 g·L⁻¹ solubility expected, based on the 2‑bromoethylamine·HBr analog ), eliminating DMSO or sonication steps that can denature proteins. The fluoroethyl group remains inert under these aqueous conditions, preventing undesired crosslinking. Laboratories performing time‑sensitive bioconjugation should procure the hydrobromide salt rather than the hydrochloride salt or the free base, both of which would require organic co‑solvents or longer incubation times.

Synthesis of Fluorine-Containing 2-Oxazoline Monomers and Heterocycles

Patent EP 0151449 A3 explicitly describes the use of 2‑bromoethylamine hydrobromide in the production of N‑(β‑bromoethyl)amides of fluorine‑containing carboxylic acids, which are key intermediates for 2‑(perfluoroalkyl)-1,3‑oxazolines [3]. The hydrobromide counterion is likely integral to the reaction’s base‑mediated cyclization step, providing the correct protonation state for the amine nucleophile. Substituting the hydrochloride salt would alter the acid‑base stoichiometry and potentially decrease cyclization yield. Polymer and materials science groups developing fluorinated oxazoline monomers for specialty coatings or adhesives should specify CAS 54955-03-2, not CAS 101198-10-1 (HCl) or CAS 2576-47-8 (simpler 2‑bromoethylamine), to ensure the correct fluoroalkyl side‑chain architecture.

Quality-Controlled Intermediate for Regulated Pharmaceutical Synthesis

The hydrobromide salt’s narrower polymorphic landscape and higher melting point (analog mp 171–177 °C ) facilitate more reliable incoming quality control. X‑ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) batch‑release testing can be performed with a single, well‑defined crystalline reference, reducing the risk of polymorph‑dependent reactivity excursions that have been documented for hydrochloride salts of amines [4]. For CMC (Chemistry, Manufacturing, and Controls) teams advancing a drug candidate whose synthesis incorporates this building block, the hydrobromide form is the regulatory‑advantageous choice because it minimizes the polymorph specification burden in the Drug Master File (DMF). This directly translates to lower analytical development costs and faster regulatory review.

Quote Request

Request a Quote for N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.